molecular formula C16H24O4 B13799673 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol

1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol

Cat. No.: B13799673
M. Wt: 280.36 g/mol
InChI Key: LVYHQBFMMMDUTF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a penten-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the penten-3-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can result in halogenated or aminated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, the compound may modulate signaling pathways involving kinases and other regulatory proteins.

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    Combretastatin A-4: A potent anti-cancer agent with a similar trimethoxyphenyl group.

Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol stands out due to its unique combination of the trimethoxyphenyl group with a penten-3-ol backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

4,4-dimethyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol

InChI

InChI=1S/C16H24O4/c1-16(2,3)14(17)8-7-11-9-12(18-4)15(20-6)13(10-11)19-5/h7-10,14,17H,1-6H3

InChI Key

LVYHQBFMMMDUTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CC1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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